2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide
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Overview
Description
2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide is a complex organic compound that features a trifluoroacetamide group, a piperidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2,2,2-trifluoroacetamide with a piperidine derivative, followed by the introduction of the thiazole ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: This compound shares the trifluoroacetamide and piperidine components but lacks the thiazole ring.
2,2,2-Trifluoroacetamide: A simpler compound with only the trifluoroacetamide group.
N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide: A more complex compound with additional functional groups.
Uniqueness
2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide is unique due to the presence of both the piperidine and thiazole rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C12H16F3N3OS |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-(2-piperidin-4-yl-1,3-thiazol-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H16F3N3OS/c13-12(14,15)11(19)17-6-3-9-7-20-10(18-9)8-1-4-16-5-2-8/h7-8,16H,1-6H2,(H,17,19) |
InChI Key |
HHGLUWQUNGFBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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